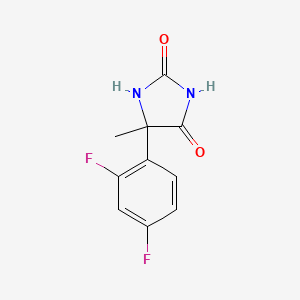
5-(2,4-Difluorophenyl)-5-methylimidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of imidazolidine-2,4-dione derivatives, including those similar to 5-(2,4-Difluorophenyl)-5-methylimidazolidine-2,4-dione, often involves multi-step chemical processes. For instance, a simple two-step synthesis process has been described for 5-amino-3-methylimidazolidine-2,4-dione derivatives, showcasing the versatility in synthesizing imidazolidine derivatives through addition reactions followed by further chemical modifications (Witchard & Watson, 2010).
Molecular Structure Analysis
Studies on the molecular structure of imidazolidine-2,4-dione derivatives reveal detailed insights into their geometry and electronic structure. Computational modeling and spectroscopic techniques such as FT-IR, FT-Raman, and DFT studies have been employed to explore their molecular geometry, indicating significant stability and hydrogen bonding capabilities which could influence their biological activity (Sevvanthi et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of 5-(2,4-Difluorophenyl)-5-methylimidazolidine-2,4-dione and its derivatives has been explored through various reactions. For example, reactions with Grignard reagents and organometallic reagents show selective 1,2-addition products, highlighting the compound's reactivity towards synthesis of complex molecules (Akeng'a & Read, 2005).
Aplicaciones Científicas De Investigación
Corrosion Inhibition
One study explores the corrosion inhibition performance of thiazolidinedione derivatives for mild steel in hydrochloric acid solution. These inhibitors demonstrated increased efficiency with concentration, indicating their potential as effective corrosion inhibitors. The adsorption of these inhibitors on the steel surface was found to follow the Langmuir adsorption isotherm, with both theoretical and experimental results showing consistency (M. Yadav et al., 2015).
Solid Phase Extraction
Another study used modified activated carbons for the solid-phase extraction of copper and lead ions, demonstrating the utility of such compounds in environmental and analytical chemistry. This approach showed high recovery efficiencies for these metals, suggesting the application of similar compounds in the purification and analysis of environmental samples (M. Ghaedi et al., 2008).
Synthesis and Applications of Glycolurils
Glycolurils and their analogues, which are structurally related to imidazolidinediones, have found extensive use in various fields, including pharmacology and supramolecular chemistry. These compounds serve as building blocks for developing pharmacologically active substances and materials with unique properties, highlighting the importance of synthetic advancements in this area (A. Kravchenko et al., 2018).
Quantum Mechanical and Spectroscopic Studies
Quantum mechanical and spectroscopic analyses of diphenylimidazolidinediones have provided insights into their structural, vibrational, and electronic properties. Such studies not only contribute to a deeper understanding of these compounds at the molecular level but also assist in predicting their reactivity and interaction with biological targets, facilitating their application in drug discovery and material science (S. Sevvanthi et al., 2017).
Antimicrobial Activity
Research on substituted imidazolidinediones and thioxoimidazolidinones has uncovered their potential antimicrobial activity. By synthesizing and evaluating the physico-chemical properties of these compounds, scientists have identified promising candidates for developing new antimicrobial agents, which is crucial in the fight against resistant microbial strains (J F Albuquerque et al., 1999).
Propiedades
IUPAC Name |
5-(2,4-difluorophenyl)-5-methylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2O2/c1-10(8(15)13-9(16)14-10)6-3-2-5(11)4-7(6)12/h2-4H,1H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAGFHSDFLXSAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-Difluorophenyl)-5-methylimidazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2485646.png)
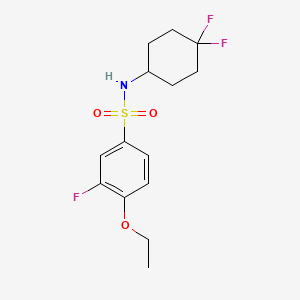
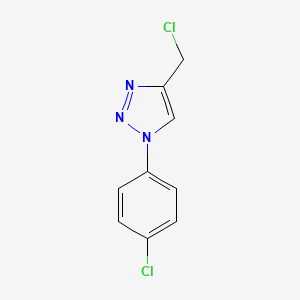
![N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2485649.png)
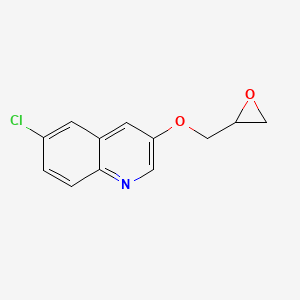
![N-[4-(2-Oxopyrrolidin-1-yl)cyclohexyl]but-2-ynamide](/img/structure/B2485652.png)
![N-(5-{[(sec-butylamino)carbonyl]amino}-1,3-benzothiazol-2-yl)propanamide](/img/structure/B2485655.png)
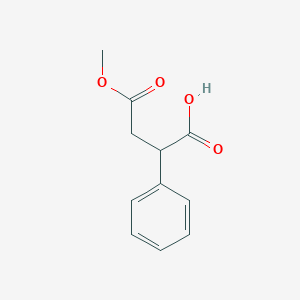
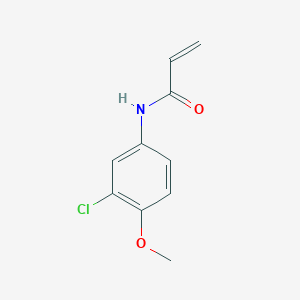

![(E)-4-(Dimethylamino)-N-[2-(N,3-dimethylanilino)ethyl]but-2-enamide](/img/structure/B2485661.png)
![N-(2,4-dimethoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2485662.png)
![ethyl 2-(2-(benzo[d]isoxazol-3-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2485665.png)
![2-[4-(Benzenesulfonyl)piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2485667.png)